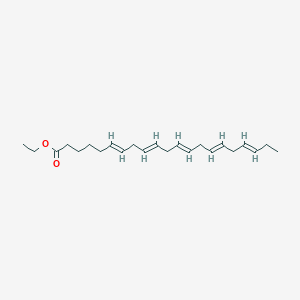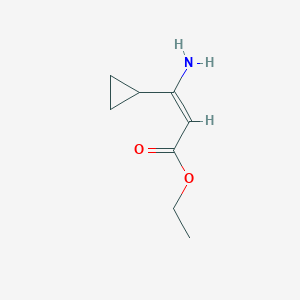
Dixylyl hydrogen dithiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dixylyl hydrogen dithiophosphate is a chemical compound with the molecular formula C16H19O2PS2. It is a member of the dithiophosphate family, which is known for its applications in various industrial processes, particularly in the mining and metallurgical industries. This compound is characterized by its ability to act as a flotation collector, aiding in the separation of valuable minerals from ores.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dixylyl hydrogen dithiophosphate can be synthesized through the reaction of phosphorus pentasulfide with cresol (a type of phenol). The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired dithiophosphate compound. The general reaction can be represented as follows:
P2S5+4C7H8O→2(C7H8O)2PSS2H
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where phosphorus pentasulfide and cresol are mixed and heated. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the purity of the final product. The resulting compound is then purified through distillation or recrystallization processes.
Analyse Des Réactions Chimiques
Types of Reactions
Dixylyl hydrogen dithiophosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form bis(dixylyl dithiophosphate).
Reduction: It can be reduced under specific conditions to yield different sulfur-containing compounds.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by metal ions, forming metal dithiophosphates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Metal salts like copper sulfate or zinc chloride are often used in substitution reactions.
Major Products
Oxidation: Bis(dixylyl dithiophosphate)
Reduction: Various sulfur-containing compounds
Substitution: Metal dithiophosphates (e.g., copper dixylyl dithiophosphate)
Applications De Recherche Scientifique
Dixylyl hydrogen dithiophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in drug delivery systems.
Industry: It is widely used in the mining industry as a flotation collector, aiding in the separation of valuable minerals from ores.
Mécanisme D'action
The mechanism of action of dixylyl hydrogen dithiophosphate involves its ability to bind to metal ions. This binding facilitates the formation of stable complexes, which are essential in various industrial processes. The compound acts as a collector in flotation processes by adsorbing onto the surface of mineral particles, making them hydrophobic and allowing them to be separated from the aqueous phase.
Comparaison Avec Des Composés Similaires
Similar Compounds
- O,O-di-sec-butyl hydrogen dithiophosphate
- O,O-diisopropyl hydrogen dithiophosphate
- O,O-diethyl hydrogen phosphorodithioate
- O,O-dimethyl hydrogen dithiophosphate
Uniqueness
Dixylyl hydrogen dithiophosphate is unique due to its specific structure, which provides it with distinct chemical properties. Compared to other dithiophosphates, it exhibits higher selectivity and efficiency in flotation processes, making it a preferred choice in the mining industry. Its ability to form stable complexes with a wide range of metal ions also sets it apart from similar compounds.
Propriétés
Numéro CAS |
36182-29-3 |
|---|---|
Formule moléculaire |
C16H19O2PS2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
(2,4-dimethylphenoxy)-(2,4-dimethylphenyl)sulfanyl-hydroxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H19O2PS2/c1-11-5-7-15(13(3)9-11)18-19(17,20)21-16-8-6-12(2)10-14(16)4/h5-10H,1-4H3,(H,17,20) |
Clé InChI |
GDEWWKNUZBVOJK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OP(=S)(O)SC2=C(C=C(C=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,5R,6R,7R)-3-azatricyclo[3.3.1.03,7]nonan-6-amine](/img/structure/B13816681.png)





![2-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13816704.png)
![10-Butyl-10-chloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B13816708.png)



